2,4-Bis(trifluoromethyl)acetyl chloride
Overview
Description
2,4-Bis(trifluoromethyl)acetyl chloride is an organic compound characterized by the presence of two trifluoromethyl groups attached to an acetyl chloride moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and the presence of highly electronegative trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)acetyl chloride typically involves the chlorination of 2,4-Bis(trifluoromethyl)acetophenone. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds with the replacement of the hydroxyl group by a chlorine atom, yielding the desired acetyl chloride derivative.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby enhancing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-Bis(trifluoromethyl)acetic acid and hydrochloric acid.
Reduction: Reduction reactions can convert the acetyl chloride group to an alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2,4-Bis(trifluoromethyl)acetic acid: from hydrolysis.
Alcohols or alkanes: from reduction reactions.
Scientific Research Applications
2,4-Bis(trifluoromethyl)acetyl chloride finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs that contain trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,4-Bis(trifluoromethyl)acetyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethyl group into target molecules, thereby modulating their chemical and biological properties.
Comparison with Similar Compounds
- Trifluoroacetic anhydride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethyl chloroformate
Comparison: 2,4-Bis(trifluoromethyl)acetyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electrophilicity compared to similar compounds with only one trifluoromethyl group. This increased reactivity makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules. Additionally, the compound’s stability and ease of handling further distinguish it from other trifluoromethyl-containing reagents.
Properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-2-6(9(12,13)14)4-7(5)10(15,16)17/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBMXCRYAEEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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